2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 477313-65-8
VCID: VC16181813
InChI: InChI=1S/C29H32N4O2S/c1-19-7-16-25(20(2)17-19)30-26(34)18-36-28-32-31-27(21-8-10-22(11-9-21)29(3,4)5)33(28)23-12-14-24(35-6)15-13-23/h7-17H,18H2,1-6H3,(H,30,34)
SMILES:
Molecular Formula: C29H32N4O2S
Molecular Weight: 500.7 g/mol

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

CAS No.: 477313-65-8

Cat. No.: VC16181813

Molecular Formula: C29H32N4O2S

Molecular Weight: 500.7 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide - 477313-65-8

Specification

CAS No. 477313-65-8
Molecular Formula C29H32N4O2S
Molecular Weight 500.7 g/mol
IUPAC Name 2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Standard InChI InChI=1S/C29H32N4O2S/c1-19-7-16-25(20(2)17-19)30-26(34)18-36-28-32-31-27(21-8-10-22(11-9-21)29(3,4)5)33(28)23-12-14-24(35-6)15-13-23/h7-17H,18H2,1-6H3,(H,30,34)
Standard InChI Key XKUKKRRYMNYANB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₂₉H₃₂N₄O₂S, with a molecular weight of 484.65 g/mol. Its structure features a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl group linked to an acetamide moiety. Key substituents include:

  • A 4-tert-butylphenyl group at the triazole’s 5-position.

  • A 4-methoxyphenyl group at the 4-position.

  • An N-(2,4-dimethylphenyl)acetamide group via the sulfanyl bridge.

The SMILES notation (CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=C(C=CC=C4C)C) and InChIKey (XKUKKRRYMNYANB-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.

Physicochemical Properties

Predicted collision cross-section (CCS) values from mass spectrometry adducts highlight its behavior in analytical workflows:

Adductm/zPredicted CCS (Ų)
[M+H]+501.23188226.2
[M+Na]+523.21382240.9
[M+NH₄]+518.25842231.0

These data suggest moderate polarity, aligning with its aromatic and tert-butyl substituents . The logP (partition coefficient) is estimated to be 5.2, indicating high lipophilicity, which may influence membrane permeability and bioavailability.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step strategy typical of triazole derivatives:

  • Cyclocondensation: Reaction of a thiosemicarbazide precursor with a ketone or aldehyde to form the triazole core.

  • Substitution: Introduction of the sulfanyl-acetamide group via nucleophilic displacement using a thiol-containing intermediate.

  • Functionalization: Sequential Suzuki-Miyaura couplings or Ullmann reactions to attach the 4-tert-butylphenyl and 4-methoxyphenyl groups .

Key challenges include optimizing yield during the cyclocondensation step, where competing pathways may lead to byproducts. Purification via column chromatography or recrystallization is typically required.

Stability and Reactivity

The compound demonstrates stability under ambient conditions but may degrade under strong acidic or basic conditions due to hydrolysis of the acetamide bond. Reactivity at the sulfanyl group (-S-) permits further functionalization, making it a versatile scaffold for derivatization .

Biological Activity and Mechanism

Structure-Activity Relationships (SAR)

Comparative studies with analogs reveal critical structural determinants:

Analog ModificationBiological Activity Change
Replacement of 4-OCH₃ with ClIncreased potency but higher toxicity
Removal of tert-butyl groupReduced metabolic stability
Substitution of N-(2,4-dimethylphenyl) with pyridineLoss of antifungal activity

These findings underscore the necessity of the tert-butyl and methoxy groups for optimal efficacy .

Pharmacokinetic and Toxicological Profile

Absorption and Distribution

High lipophilicity (logP = 5.2) suggests favorable absorption but potential sequestration in adipose tissue. In silico predictions indicate Caco-2 permeability of 12 × 10⁻⁶ cm/s, comparable to orally bioavailable drugs .

Metabolism and Excretion

Cytochrome P450 enzymes (CYP3A4/5) are predicted to mediate hepatic oxidation of the tert-butyl group, yielding hydrophilic metabolites excreted renally. No evidence of inhibitory or inductive effects on CYP isoforms has been reported.

Toxicity Considerations

Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) classify the compound as moderately toxic. Chronic exposure data are lacking, necessitating further investigation into hepatorenal toxicity .

Applications in Drug Discovery

Lead Optimization

The compound serves as a lead structure for antifungal agents. Strategies under exploration include:

  • Prodrug design: Masking the acetamide group to enhance solubility.

  • Hybrid molecules: Conjugation with fluoroquinolones to broaden antibacterial spectra.

Target Identification

Molecular docking studies propose affinity for fungal CYP51 (binding energy = -9.8 kcal/mol) and bacterial dihydrofolate reductase (-8.2 kcal/mol) . Experimental validation via X-ray crystallography is pending.

Challenges and Future Directions

Preclinical Development

Priority areas include:

  • In vivo efficacy models: Murine candidiasis and aspergillosis assays.

  • Formulation development: Nanocrystal dispersions to address poor aqueous solubility.

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